Caerin 1.9
Description
Structure
2D Structure
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFGVLGSIAKHVLPHVVPVIAEK |
Origin of Product |
United States |
Discovery, Source, and Biological Origins of Caerin 1.9
Historical Context of Caerin Peptide Discovery
The study of peptides from amphibian skin secretions has a history spanning several decades, with significant interest emerging in the late 20th century. The field of peptide therapeutics itself began with the medical use of insulin (B600854) in 1922. univie.ac.at The discovery of antimicrobial peptides (AMPs) in animal secretions, which are components of the innate immune response, has been encouraged by the increasing prevalence of multi-drug resistance in pathogens. researchgate.net Amphibian skin has proven to be a rich source of these peptides. researchgate.netasm.orge-fas.org Over the past three decades, hundreds of host-defense peptides have been isolated and identified from the skin secretions of many species of frogs and toads (Anura). researchgate.netnih.gov These peptides exhibit a range of activities, including antibacterial, antifungal, antiviral, antitumor, and immunomodulatory properties. nih.gov The caerin 1 family peptides are among these natural antimicrobial agents isolated from the skin secretions of Australian tree frogs of the genus Litoria. nih.gov
Isolation from Amphibian Dermal Secretions
Caerin 1.9 was originally isolated from the skin secretions of Australian tree frogs belonging to the genus Litoria. asm.orgbiorxiv.orgnih.govscienceopen.comnih.govasm.orgfrontiersin.orgplos.org Specifically, it has been found in the Blue-thighed frog, Litoria chloris, and Litoria caerulea. novoprolabs.comresearchgate.netnih.gov Amphibian skin is a vital organ involved in physiological processes and also serves as a defense against invading pathogens. mdpi.com The skin secretions contain a diverse array of biologically active compounds, including peptides and esters. mdpi.com These peptides are stored in secretory granules in an inactive form and are secreted upon stimulation, along with proteases. mdpi.com Once activated, they rapidly exert their biological effects, such as combating microorganisms and predators. mdpi.com
The isolation of compounds from frog skin typically involves methods such as soaking skin samples in solutions like methanol, ethanol, or separation buffers, followed by chromatographic techniques such as Sephadex G-50 column gel filtration chromatography, high-performance liquid chromatography (HPLC), and reverse phase HPLC (RP-HPLC). e-fas.org this compound has also been synthesized chemically for research purposes. scienceopen.complos.orgnovoprolabs.com The molecular weight of this compound is approximately 2,593.17 g/mol . asm.orgnih.gov Its amino acid sequence is Gly-Leu-Phe-Gly-Val-Leu-Gly-Ser-Ile-Ala-Lys-His-Val-Leu-Pro-His-Val-Val-Pro-Val-Ile-Ala-Glu-Lys-Leu-NH2. nih.gov
Biological Rationale of this compound Production in Natural Systems
The production of this compound and other host-defense peptides in the dermal secretions of amphibians is a crucial part of their innate immune system. These peptides serve as a first line of defense against a wide range of potential pathogens in their environment, including bacteria, fungi, viruses, and protozoa. asm.orgnih.govmdpi.com The moist skin of amphibians is particularly susceptible to microbial invasion, making a potent external defense mechanism essential for survival. mdpi.com The rapid action of these peptides, often involving membrane disruption of target cells, is vital because they can be quickly degraded by enzymes present in the secretions. asm.orgmdpi.com
Research has shown that this compound exhibits high bioactivity against various clinically significant bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus haemolyticus in vitro. asm.orgbiorxiv.orgnih.govasm.orgresearchgate.net Unlike some conventional antibiotics, this compound has been shown not to induce bacterial resistance after multiple rounds of in vitro culture. asm.orgbiorxiv.orgnih.govasm.org This broad-spectrum antimicrobial activity provides amphibians with protection against a diverse microbial threat. The presence of a flexible hinge region in caerin peptides is thought to be important for their interaction with bacterial cell membranes, contributing to their lytic activity. acs.org
Furthermore, some caerin peptides, including this compound, have demonstrated antiviral activity, such as inhibiting HIV infection. asm.orgnovoprolabs.com This suggests a broader defensive role beyond just antibacterial action. The production of these peptides is a key evolutionary adaptation that allows amphibians to thrive in environments where they are constantly exposed to potential pathogens.
Here is a table summarizing some key characteristics of this compound:
| Characteristic | Value | Source(s) |
| Source Species | Litoria genus (e.g., Litoria chloris, Litoria caerulea) | asm.orgbiorxiv.orgnih.govscienceopen.comnih.govasm.orgfrontiersin.orgplos.orgnovoprolabs.comresearchgate.netnih.gov |
| Biological Source | Dermal Secretions | asm.orgbiorxiv.orgnih.govscienceopen.comnih.govasm.orgfrontiersin.orgplos.org |
| Molecular Weight | ~2593.17 g/mol | asm.orgnih.gov |
| Amino Acid Sequence | Gly-Leu-Phe-Gly-Val-Leu-Gly-Ser-Ile-Ala-Lys-His-Val-Leu-Pro-His-Val-Val-Pro-Val-Ile-Ala-Glu-Lys-Leu-NH2 | nih.gov |
| PubChem CID | 16134129 | nih.govnih.gov |
Research findings have detailed the in vitro antibacterial activity of this compound against various strains. For example, studies have compared the minimum inhibitory concentrations (MICs) of this compound with commonly used antibiotics against bacteria like Staphylococcus aureus, Acinetobacter baumannii, and Streptococcus haemolyticus. asm.orgresearchgate.net These studies provide detailed data on the concentrations at which this compound inhibits bacterial growth, highlighting its potency. asm.org
The biological rationale for the production of this compound lies in providing the amphibian host with a robust, innate defense mechanism against a wide array of microbial threats encountered in its habitat. The peptide's broad-spectrum activity and low propensity for inducing resistance make it a valuable component of the amphibian's natural defense system.
Investigative Methodologies in Caerin 1.9 Research
Peptide Synthesis and Derivatization Protocols
The study of Caerin 1.9 often requires the synthesis of the peptide in a laboratory setting. Various protocols are utilized to achieve this, ensuring the production of high-purity material for research.
Solid-Phase Peptide Synthesis (SPPS) is a common technique used for the creation of peptides like this compound tu-darmstadt.delsu.edu. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin lsu.edu. SPPS offers advantages such as the use of excess reagents to drive reactions to completion and easy separation of reagents and products through filtration and washing, which facilitates automation lsu.edu. The specific linker or handle used to attach the C-terminal amino acid to the resin dictates the cleavage conditions required to release the synthesized peptide from the solid support lsu.edu. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for Nα-amino protection in SPPS, requiring compatible anchoring linkages lsu.edu. This compound (GLFGVLGSIAKHVLPHVVPVIAEKL-NH2) has been synthesized by companies specializing in peptide production nih.govmdpi.comresearchgate.net.
Ensuring the purity of synthesized this compound is critical for accurate research findings. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for assessing the purity of peptides nih.govmdpi.comresearchgate.net. RP-HPLC separates compounds based on their hydrophobicity, and the purity is determined by analyzing the resulting chromatogram chromatographyonline.comloesungsfabrik.de. A high purity percentage, such as >95% or >99%, as determined by RP-HPLC, indicates a reliable sample for further experimentation nih.govmdpi.comresearchgate.net. RP-HPLC is considered a relatively high-resolution technique capable of separating various peptide variants and can be implemented early in the development process chromatographyonline.com. The robustness of RP-HPLC methods, including parameters like the gradient program, temperature, and acidic modifier, is assessed to ensure reliability and transferability chromatographyonline.com.
Cellular and Molecular Activity Assays
To understand how this compound exerts its effects, various cellular and molecular assays are employed to evaluate its interactions with biological systems.
Assessing the impact of this compound on cell viability and proliferation is a fundamental step in understanding its biological activity nih.govnih.govresearchgate.netnih.gov. Assays such as the MTT (3-[4,5-Dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly used for this purpose nih.govresearchgate.netusc.edu.aufrontiersin.orgcreative-biogene.complos.org. These colorimetric assays measure the metabolic activity of living cells, which is proportional to the number of viable cells creative-biogene.com. The MTT assay involves the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells, while the CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced to a colored formazan product by dehydrogenases creative-biogene.com. Both assays provide a quantitative measure of cell viability and proliferation inhibition in response to treatment with substances like this compound creative-biogene.com. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines in a concentration-dependent manner, as determined by MTT and CCK-8 assays nih.govresearchgate.netnih.govusc.edu.aufrontiersin.orgplos.org.
Table 1: Effect of this compound on Cancer Cell Proliferation (Example Data)
| Cell Line | Assay | This compound IC50 (µg/ml) | Reference |
| A549 (NSCLC) | MTT | 17.46 | nih.govusc.edu.au |
| A549 (NSCLC) | MTT | 18.52 | nih.gov |
| HeLa (Cervical Cancer) | MTT | Dose-dependent inhibition observed | frontiersin.orgresearchgate.net |
| U87 (Glioblastoma) | CCK8 | 5.018 | nih.govplos.org |
| U118 (Glioblastoma) | CCK8 | 11.180 | nih.govplos.org |
| 4T-1 (Murine Breast Cancer) | Not specified (Inhibition observed) | Not specified | mdpi.commdpi.com |
| TE-1 (Esophageal Cancer) | MTT | 13.00 | researchgate.net |
Investigating whether this compound induces apoptosis (programmed cell death) is crucial for understanding its mechanism of action, particularly in the context of its potential anti-cancer effects researchgate.netmdpi.commdpi.com. Methods for analyzing apoptosis induction include techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry mdpi.com. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane of apoptotic cells, while PI is a DNA-binding dye that enters cells with compromised membranes mdpi.com. By using these stains, researchers can differentiate between viable, early apoptotic, and late apoptotic/necrotic cells mdpi.com. Studies have indicated that this compound can induce apoptosis in various cancer cell lines researchgate.netmdpi.commdpi.com. Proteomic analysis can also provide insights into the molecular pathways involved in this compound-induced apoptosis usc.edu.au.
Fluorescence microscopy is a valuable tool for visualizing the interaction of this compound with cells, including its cellular uptake and localization nih.govresearchgate.netnih.gov. By labeling this compound with a fluorescent tag, such as Fluorescein Isothiocyanate (FITC), researchers can track the peptide's entry into cells and its distribution within cellular compartments nih.govplos.orgfrontiersin.org. Confocal microscopy, a type of fluorescence microscopy, allows for the generation of high-resolution images of cellular structures and the localization of fluorescently labeled molecules within cells frontiersin.orgnih.gov. Studies using fluorescence microscopy have shown that this compound can enter cells and interact with intracellular components, including influencing the morphology of mitochondria nih.govplos.org. This technique provides visual evidence of the peptide's cellular engagement, complementing data obtained from other assays nih.gov.
Table 2: Cellular Interaction Studies using Fluorescence Microscopy (Example Findings)
| Cell Line | Label | Observation | Reference |
| HeLa (Cervical Cancer) | FITC-labeled this compound | Cellular uptake observed, differing in magnitude compared to Caerin 1.1 | frontiersin.orgnih.gov |
| Glioblastoma (U87 and U118) | FITC-labeled Caerin 1.1/1.9 mixture | Entry into cytoplasm, influence on mitochondrial morphology | nih.govplos.org |
| TC-1 (Murine Tumor) | FITC-labeled this compound | Penetration into tumor tissue observed after topical application | frontiersin.org |
Western Blotting for Protein Expression and Pathway Analysis
Western blotting is a widely used technique in this compound research to detect and quantify specific proteins, providing insights into how the peptide affects cellular signaling pathways. This method allows researchers to assess changes in protein expression levels and the activation status of key proteins involved in various cellular processes, such as apoptosis and immune responses.
Studies investigating the anti-proliferative effects of Caerin 1.1 and 1.9 on human cervical cancer HeLa cells utilized Western blotting to confirm the modulation of signaling pathways identified through proteomic analysis. Specifically, Western blotting was performed to validate the activation of apoptotic signaling, particularly via the TNF-α signaling pathway frontiersin.orgnih.gov. In these studies, changes in the expression levels of proteins like CASP9, CASP3, and PI3K were assessed following treatment with a mixture of Caerin 1.1 and 1.9 nih.gov.
Western blotting has also been employed to validate findings from proteomic analysis in glioblastoma cells treated with a mixture of Caerin 1.1 and 1.9. This included examining the expression of proteins such as CHI3L1, JUNB, and PZP, which showed significant changes in proteomic experiments and are involved in cell energy metabolism and inflammatory responses plos.orgnih.gov. Furthermore, Western blotting has been used to confirm the upregulation of pyroptosis markers, including caspase-3, cleaved caspase-3, and GSDME-N fragments, in epithelial cancer cells treated with Caerin 1.1/1.9, indicating the involvement of the caspase-3/GSDME signaling pathway in inducing pyroptosis researchgate.net.
Proteomic Profiling and Quantitative Proteomics
Proteomic profiling, particularly quantitative proteomics, is a powerful approach used to comprehensively analyze changes in protein abundance within cells or tissues following this compound treatment. This provides a broader understanding of the cellular processes and pathways affected by the peptide. Techniques like TMT-labeling quantitative proteomics have been applied in this compound research.
Quantitative proteomic analysis has been instrumental in investigating the anti-proliferative mechanisms of this compound, both alone and in combination with Caerin 1.1, on TC-1 cells transformed with HPV16 E6 and E7. This research revealed that this compound treatment significantly altered the abundance of several immune-related proteins and modulated pathways such as the Tec kinase and ILK signaling pathways, as well as the levels of proinflammatory cytokines and chemokines nih.gov.
In studies on HeLa cells, TMT-labeling quantitative proteomics revealed significantly different protein profiles in cells and their growth environment after treatment with Caerin 1.1 and 1.9. This analysis indicated the enrichment of biological processes including translation, apoptosis, glycolytic metabolism, protein folding, and localization within cells, while downregulations of endopeptidase and peptidase activities were observed in the cell growth environment frontiersin.orgresearchgate.net. The activation of apoptotic signaling, potentially via the TNF-α pathway, was supported by the differentially expressed proteins frontiersin.org.
Quantitative proteomic analysis has also been conducted in the context of murine skin infection models to investigate the mechanisms underlying the antibacterial effects of Caerin 1.1/1.9 against methicillin-resistant Staphylococcus aureus (MRSA). This analysis indicated that Caerin 1.1/1.9 primarily activate oxidative phosphorylation pathways, along with pathways associated with tissue repair and growth, in infected tissues compared to untreated controls asm.orgasm.org.
Furthermore, quantitative proteomic analysis of tumor-infiltrating hematopoietic cells from TC-1 tumor-bearing mice treated with Caerin 1.1/1.9 gel demonstrated the activation of interferon-alpha/beta secretion and response to cytokine stimulus. This analysis showed that the protein contents of several key regulators, such as Cd5l, Gzma, Ifit1, Irf9, and Stat1, were elevated by more than 30% frontiersin.org. Computational integration of proteomic data with single-cell transcriptomics consistently suggested greater activation of NK and T cells with the topical application of the Caerin peptide gel frontiersin.orgnih.gov. Proteomic profiling has also indicated the activation of Stat1-modulated apoptosis and the production of nitric oxide following Caerin 1.1/1.9 treatment researchgate.net.
Single-Cell RNA Sequencing for Immune Cell Heterogeneity Studies
Single-cell RNA sequencing (scRNA-seq) is a cutting-edge technique used to study the transcriptomic profiles of individual cells within a heterogeneous population. In the context of this compound research, scRNA-seq has been particularly valuable for understanding the impact of the peptide on the tumor microenvironment and the heterogeneity of immune cell populations.
Studies utilizing scRNA-seq have investigated the modulation of the tumor-infiltrating cell landscape in TC-1 tumor-bearing mice treated with a temperature-sensitive gel containing Caerin 1.1 and 1.9 peptides. This analysis revealed the complex heterogeneity of non-macrophage cells in the tumor microenvironment frontiersin.org. ScRNA-seq showed that the Caerin 1.1/1.9 gel expands populations with high immune activation levels and stimulates the pro-inflammatory activity of NK and dendritic cells frontiersin.orgdntb.gov.ua. It also indicated that Cebpb may play a key role in altering the function of Arg1hi macrophages in the treated group frontiersin.org. Additionally, scRNA-seq demonstrated that the Caerin gel treatment recruits significantly more activated CD8+ T cells to the tumor microenvironment frontiersin.org.
Single-cell transcriptomics has also been used in conjunction with proteomics to quantify changes in cellular activity across different cell types within the tumor microenvironment in TC-1 tumor-bearing mice nih.govresearchgate.netnih.gov. This integrated analysis supported the activation of Stat1-modulated apoptosis and a significant reduction in immune-suppressive B-cell function following Caerin 1.1 and 1.9 treatment nih.govnih.gov. In a murine B16 melanoma model, scRNA-seq of CD45+ cells isolated from distant tumors revealed an expansion of conventional type 1 dendritic cells (cDC1s) and CD4+CD8+ T cells in the treated group. Tumor-associated macrophages shifted toward a more immune-responsive M1 phenotype, and enhanced communication between cDC1s and CD8+ and CD4+CD25+ T cells was observed. The treatment also downregulated M2-like macrophage marker genes nih.gov.
In Vitro and Ex Vivo Models for Functional Characterization
In vitro and ex vivo models are fundamental for characterizing the direct effects of this compound on various cell types and biological processes outside of a living organism. In vitro studies typically involve treating cultured cell lines or primary cells with this compound to assess its impact on viability, proliferation, apoptosis, immune responses, and other cellular functions. Ex vivo models may involve using tissues or organs isolated from animals to study the peptide's effects in a more complex environment than cell culture but still outside the systemic circulation.
This compound, both alone and in combination with Caerin 1.1, has been extensively studied in vitro for its antimicrobial activity against a wide spectrum of Gram-positive and Gram-negative bacterial strains, including antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Streptococcus haemolyticus asm.orgnih.govresearchgate.netasm.orgnih.govusc.edu.auscienceopen.com. These studies have determined minimum inhibitory concentrations (MICs) and demonstrated the peptide's ability to inhibit bacterial growth and prevent or treat biofilms asm.orgnih.gov. Notably, this compound did not induce bacterial resistance after repeated in vitro culturing nih.govresearchgate.netasm.orgnih.govscienceopen.com.
In addition to its antimicrobial properties, this compound has shown anti-proliferative effects against various cancer cell lines in vitro, including human cervical cancer cells (HeLa and Siha), non-small-cell lung cancer (NSCLC) cells (A549), glioblastoma cells (U87 and U118), thyroid cancer cells (B-CPAP and CAL-62), and breast cancer cells (MCF-7 and SKBR-3) frontiersin.orgplos.orgnih.govasm.orgscienceopen.comnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov. These studies have utilized assays such as MTT, Cell Counting Kit 8, and plate clone formation to assess cell viability and proliferation researchgate.netnih.gov. Research has indicated that Caerin 1.1 and 1.9 can induce apoptosis in cancer cells, potentially through the TNF-α signaling pathway frontiersin.orgplos.orgnih.govusc.edu.auscienceopen.comnih.gov. Studies have also explored the induction of pyroptosis in epithelial cancer cells by Caerin 1.1/1.9 researchgate.net.
Ex vivo studies, such as assessing the penetration of this compound through the epidermal layer of mouse ear skin using confocal microscopy, have provided insights into the peptide's ability to permeate tissues frontiersin.org.
Preclinical In Vivo Models for Biological Efficacy Studies (e.g., Murine Infection Models, Tumor Models)
Murine infection models have been used to demonstrate the therapeutic effect of Caerin 1.1/1.9 against bacterial infections. In a murine skin infection model, a temperature-sensitive gel containing Caerin 1.1 and 1.9 significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains asm.orgasm.orgnih.govasm.orgscienceopen.com. This indicates the potential of this compound in treating complicated antibiotic-resistant bacterial infections asm.org.
This compound has also been investigated in various preclinical tumor models. Studies in TC-1 tumor-bearing mice have shown that topical application or intratumoral injection of Caerin 1.1/1.9 gel can significantly reduce tumor weight and inhibit tumor growth frontiersin.orgnih.govscienceopen.comnih.govresearchgate.netnih.govresearchgate.net. The anti-tumor effect in this model was found to be dependent on an intact adaptive immune system frontiersin.orgnih.govasm.orgscienceopen.comnih.gov. Caerin 1.1/1.9 has also demonstrated synergistic effects with immune checkpoint inhibitors (like anti-PD-1) and therapeutic vaccines, leading to prolonged survival in TC-1 tumor-bearing mice nih.govnih.govscienceopen.comnih.govresearchgate.net. In a murine B16 melanoma model, a triple therapy including Caerin 1.1/1.9 significantly reduced tumor volumes and extended survival nih.gov. Studies using xenograft tumor models have indicated that Caerin 1.1/1.9 can inhibit the growth of human thyroid, lung, and esophageal tumor cells nih.gov. An A549 NSCLC nude mouse model was used to investigate the in vivo anti-tumor activity of Caerin 1.1 and 1.9, including their ¹³¹I-labeled versions researchgate.netfrontiersin.orgnih.gov.
Spectrum of Biological Activities and Underlying Mechanisms of Caerin 1.9
Antibacterial Activities of Caerin 1.9
This compound exhibits significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacterial strains. This broad-spectrum action makes it a subject of interest as a potential alternative to conventional antibiotics, particularly in the face of rising antibiotic resistance.
Broad-Spectrum Inhibition of Pathogenic Bacteria
Studies have shown that this compound is effective against a wide array of clinically significant bacteria in vitro. These include prominent pathogens such as Staphylococcus aureus, Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus haemolyticus. wikipedia.orgnih.govnovoprolabs.comresearchgate.netnih.gov The peptide has demonstrated high bioactivity against these strains. wikipedia.orgnih.govresearchgate.netnih.gov Minimum Inhibitory Concentration (MIC) values for this compound against various bacteria have been reported to range from 3.75 to 15 μg/ml, with the exception of Pseudomonas aeruginosa. wikipedia.org Comparative studies have indicated that this compound can exhibit stronger antibacterial activity than Caerin 1.1 against certain strains like S. aureus and MRSA. wikipedia.org Furthermore, this compound has been shown to outperform the conventional antibiotic polymyxin (B74138) B in suppressing the growth of standard S. aureus, MRSA, A. baumannii, and S. haemolyticus. novoprolabs.com While demonstrating broad efficacy, this compound has shown weaker antibacterial effects against S. epidermidis, S. uberis, and P. multocida.
Anti-Biofilm Efficacy
Beyond its effects on planktonic bacteria, this compound, often studied in combination with Caerin 1.1, has shown promising activity against bacterial biofilms. Research indicates that the combination of Caerin 1.1/1.9 can not only prevent the formation of biofilms by A. baumannii but also exert a therapeutic effect on established biofilms. nih.govnih.gov In vitro models have demonstrated the ability of Caerin 1.1/1.9 peptides to inhibit the formation of biofilms by both MRSA and A. baumannii.
Absence of Induced Bacterial Resistance
A significant advantage highlighted in research is the limited potential for bacteria to develop resistance to this compound. Unlike conventional antibiotics, this compound has been shown not to induce bacterial resistance after numerous passages (30 rounds) in in vitro culture. wikipedia.orgnih.govnovoprolabs.comresearchgate.netnih.gov This characteristic is particularly relevant in addressing the global challenge of antibiotic-resistant bacterial infections.
Mechanistic Insights into Bacterial Membrane Interaction (e.g., Carpet Model)
The primary mechanism by which this compound and other caerin peptides exert their antibacterial effects is believed to involve interaction with the bacterial cell membrane. The prevailing model describing this interaction is the carpet model. wikipedia.orgnih.gov According to this model, the cationic peptides initially bind electrostatically to the negatively charged surface of the bacterial membrane. At a critical concentration, the peptides are thought to aggregate and orient themselves parallel to the membrane surface in a sheet-like arrangement, similar to a carpet. wikipedia.orgnih.gov This aggregation and interaction with the lipid head groups of the membrane subsequently lead to the disruption of the bacterial cell membranes, ultimately causing cell death. wikipedia.orgnih.gov The affinity and selectivity of this peptide-membrane interaction are influenced by the composition of the lipid membrane and the concentration of the peptides. wikipedia.org The primary structure of caerin 1 peptides, which are typically less than 20 amino acids and contain two proline residues, is thought to facilitate the formation of helical structures that interact with the membrane. wikipedia.org This interaction can lead to pore formation and membrane permeabilization. wikipedia.org
Synergistic Effects with Caerin 1.1 and Conventional Antimicrobials
The antibacterial activity of this compound can be enhanced when used in combination with other agents. Notably, Caerin 1.1, another peptide from the caerin family, demonstrates an additive antibacterial effect when combined with this compound. wikipedia.orgnih.govresearchgate.netnih.gov This combination has shown additive effects in inhibiting the growth of bacteria such as MRSA and Acinetobacter baumannii. wikipedia.org The combined use of Caerin 1.1 and this compound has the potential to increase treatment efficacy and broaden the spectrum of targeted bacteria. wikipedia.org Formulations incorporating both Caerin 1.1 and 1.9 in a gel matrix have shown inhibitory effects on MRSA growth in vitro and in murine skin infection models. wikipedia.orgnih.govnovoprolabs.comresearchgate.netnih.gov While the search results primarily highlight the synergy between this compound and Caerin 1.1, it is generally recognized that the bactericidal efficacy of host defense peptides, including caerins, can be augmented through synergistic action with conventional antibiotics, even against resistant strains.
Activation of Oxidative Phosphorylation Pathways in Bacterial Response
Quantitative proteomic analysis conducted in the context of a murine skin infection model treated with Caerin 1.1/1.9 has provided insights into the host tissue's response to the infection and peptide treatment. These studies indicated that Caerin 1.1/1.9 primarily activate oxidative phosphorylation pathways in the infected tissues of mice. nih.govnih.gov This finding suggests a role for the peptides in modulating host cellular energy metabolism and pathways associated with tissue repair and growth in response to bacterial infection and the presence of the peptides. nih.govnih.gov
Antitumor Activities of this compound
Inhibition of Cancer Cell Proliferation Across Diverse Malignancies this compound, particularly when combined with Caerin 1.1, has demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro. These include human and murine cervical cancer cells (HeLa and TC-1), human thyroid cancer cells (B-CPAP and CAL-62), human breast cancer cells (MCF-7 and Skbr-3, 4T-1), human esophageal cancer cells (TE-1), human lung cancer cells (A549), and glioblastoma cells (U87 and U118).tandfonline.comnih.govplos.orgnih.govusc.edu.auThe inhibitory effects are often concentration-dependent.nih.govusc.edu.aufrontiersin.orgFor instance, a mixture of Caerin 1.1 and 1.9 showed significant anti-proliferative effects on glioblastoma U87 and U118 cells with IC50 values of 5.018 μg/mL and 11.180 μg/mL, respectively.plos.orgresearchgate.netSimilarly, Caerin 1.1 and 1.9 inhibited the proliferation of A549 non-small-cell lung cancer cells with IC50 values of 16.26 µg/ml and 17.46 µg/ml, respectively.usc.edu.aufrontiersin.orgStudies have also shown that Caerin 1.1 and 1.9 can hinder the G0/S phase replication in glioblastoma cells, indicating an impact on the cell cycle.plos.org
Here is a table summarizing some of the cancer cell lines inhibited by this compound (often in combination with Caerin 1.1):
| Cancer Type | Cell Line(s) | Reference(s) |
| Cervical Cancer | HeLa, TC-1 | tandfonline.comnih.govfrontiersin.orgfrontiersin.orgnih.gov |
| Glioblastoma | U87, U118 | plos.orgresearchgate.net |
| Non-Small-Cell Lung Cancer | A549 | nih.govusc.edu.aufrontiersin.org |
| Thyroid Cancer | B-CPAP, CAL-62 | tandfonline.com |
| Breast Cancer | MCF-7, Skbr-3, 4T-1 | tandfonline.commdpi.com |
| Esophageal Cancer | TE-1 | tandfonline.com |
| Melanoma | B16 | tandfonline.comnih.gov |
Modulation of Intracellular Signaling Pathways (e.g., TNF-α, PI3K/Akt, TCR) this compound influences several intracellular signaling pathways critical for cancer cell survival and immune response. The combination of Caerin 1.1 and 1.9 has been shown to trigger the TNF-α signaling-mediated pathway, which is linked to apoptosis induction in cervical cancer cells.frontiersin.orgnih.govmdpi.comresearchgate.netusc.edu.auProteomic analysis has indicated the activation of the TNF-α pathway in HeLa cells treated with Caerin 1.1 and 1.9, with dose-dependent elevated levels of caspase 3 and caspase 9 observed.frontiersin.orgnih.gov
While this compound is often studied in combination with Caerin 1.1, research on Caerin 1.1 suggests a potential mechanism involving the inactivation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway in cancer cells, which can promote apoptosis. frontiersin.org Further research is needed to clarify the specific role of this compound in modulating the PI3K/Akt pathway.
The activation of the T-cell receptor (TCR) pathway has also been observed in HeLa cells treated with Caerin 1.1 and 1.9. frontiersin.orgnih.govusc.edu.aunih.govresearchgate.net This suggests that the peptides may make cancer cells more sensitive to T cell-mediated killing and could contribute to the recruitment of T cells to the tumor microenvironment. frontiersin.orgnih.govusc.edu.au
Immunomodulatory Effects within the Tumor Microenvironment this compound, particularly in combination with Caerin 1.1, exerts significant immunomodulatory effects within the tumor microenvironment, contributing to its antitumor activity.tandfonline.comnih.govmdpi.comusc.edu.aunih.govresearchgate.netresearchgate.netresearchgate.netThese peptides can alter the tumor microenvironment from an immunosuppressive state to a more immune-active one.tandfonline.comusc.edu.auThey have been shown to increase the infiltration of immune cells, including macrophages, T cells (specifically activated CD8+ T cells and CD4+ T cells), and NK cells, into the tumor site.tandfonline.comnih.govmdpi.comusc.edu.aunih.govresearchgate.netresearchgate.netresearchgate.netThis recruitment of immune cells is crucial for an effective antitumor response.tandfonline.commdpi.comusc.edu.auCaerin 1.1/1.9 treatment has been associated with the expansion of immune cell populations exhibiting high immune activation levels.nih.govresearchgate.net
Activation of IFN-α Response Signaling
Research indicates that Caerin 1.1 and 1.9 can activate the Interferon-alpha (IFN-α) response signaling pathway. This activation has been observed particularly in tumor-infiltrating macrophages within the tumor microenvironment usc.edu.auresearchgate.netgriffith.edu.audntb.gov.uanih.govresearchgate.net. The activation of this pathway is suggested to contribute to the immune-modulatory effects of the peptides. Proteomic analysis has further demonstrated the activation of interferon-alpha/beta secretion and response to cytokine stimulus following treatment with a gel containing Caerin 1.1 and 1.9. Key regulators such as STAT1 and IRF9 have shown elevated protein contents in these contexts griffith.edu.au. This suggests a role for this compound in initiating or enhancing type I interferon-mediated immune responses.
Recruitment and Activation of Adaptive Immune Cells (T cells, NK cells, Dendritic cells)
Caerin 1.1 and 1.9 have been shown to influence the recruitment and activation of various adaptive immune cells, including T cells, Natural Killer (NK) cells, and dendritic cells researchgate.netgriffith.edu.aunih.govmdpi.comfrontiersin.orgnih.gov. In tumor models, these peptides have been observed to attract a substantial number of immune cells to the tumor microenvironment researchgate.netnih.gov. Specifically, treatment with Caerin 1.1/1.9 has been associated with an increase in the population of activated CD8+ T cells griffith.edu.aufrontiersin.org. Studies have also reported the expansion of CD4+CD8+ T cells and effector-memory CD8+ T cells following Caerin treatment usc.edu.auresearchgate.netnih.gov. The peptides largely stimulate the pro-inflammatory activity of NK and dendritic cells griffith.edu.aufrontiersin.org. Dendritic cells play a crucial role in capturing viruses like HIV, and this compound has been shown to effectively inhibit the transfer of HIV from dendritic cells to T cells nih.govusc.edu.aunih.govfrontiersin.orgresearchgate.netasm.orgresearchgate.net.
Downregulation of Specific Biomarkers (e.g., CHI3L1)
Caerin 1.1 and 1.9 have been found to induce the downregulation of specific biomarkers, such as Chitinase-3-like protein 1 (CHI3L1). This effect has been observed in glioblastoma cells treated with the peptides dntb.gov.uaresearchgate.netplos.org. Proteomics experiments have provided insights into this phenomenon, revealing a decrease in CHI3L1 expression after treatment with Caerin 1.1 and 1.9 researchgate.netplos.org. CHI3L1 is a glycoprotein (B1211001) that has been implicated in various processes, including inflammation and tissue remodeling affbiotech.com. Its downregulation by this compound suggests a potential mechanism through which the peptide may exert its biological effects in certain cellular contexts.
Antiviral Activities of this compound
This compound possesses notable antiviral activities, particularly against enveloped viruses like Human Immunodeficiency Virus (HIV). Research has explored its ability to inhibit viral transmission and its effects on virus-infected host cells and viral transfer mechanisms.
Inhibition of Viral Transmission (e.g., HIV)
This compound has demonstrated potent capabilities in inhibiting viral transmission, notably of HIV nih.govusc.edu.aunih.govfrontiersin.orgresearchgate.netasm.orgresearchgate.netsemanticscholar.orgnih.gov. Studies have shown that this compound can efficiently inhibit HIV infection of T cells at concentrations that are not toxic to these cells nih.govusc.edu.aunih.govresearchgate.netasm.org. Furthermore, it is highly effective in preventing the transfer of HIV from dendritic cells to T cells nih.govusc.edu.aunih.govfrontiersin.orgresearchgate.netasm.orgresearchgate.net. This inhibition of transmission is a key aspect of its potential as an antiviral agent. This compound has shown a favorable profile of inhibiting HIV with less inhibition of protective lactobacilli species compared to some other caerin peptides, suggesting a potential for use in preventing the transmission of sexually transmissible infections nih.gov.
Effects on Virus-Infected Host Cells and Viral Transfer Mechanisms
The antiviral action of this compound involves direct effects on the virus and interference with viral transfer mechanisms. This compound can inhibit HIV-infected T cells within minutes of exposure nih.govasm.org. The peptide's mechanism against enveloped viruses like HIV involves the disruption of the viral envelope asm.orgpsu.edu. This disruption occurs prior to the virus entering the target cells asm.org. This compound can access HIV particles that have been captured by dendritic cells, even those sequestered intracellularly, and destroy the virus before it can be transferred to T cells frontiersin.orgasm.orgresearchgate.net. This ability to target and inactivate the virus, both directly and within the context of immune cell interactions, contributes to its antiviral efficacy.
Structure Activity Relationship Sar Studies of Caerin 1.9 and Its Analogs
Identification of Key Amino Acid Residues and Structural Motifs for Bioactivity
The bioactivity of Caerin 1.9 is intrinsically linked to its amino acid sequence and the resulting structural motifs. This compound has the amino acid sequence 'GLFGVLGSIAKHVLPHVVPVIAEKL-NH2' researchgate.net. Its amphipathic nature, with distinct hydrophobic and hydrophilic regions, is a critical structural motif that facilitates interaction with cell membranes researchgate.netmdpi.com. Cationic residues, such as lysine (B10760008) (K) and histidine (H), contribute to the net positive charge of the peptide, which is important for initial electrostatic interactions with negatively charged bacterial membranes mdpi.com.
Research indicates that the integrity of the amphipathic α-helical structure is pivotal for the antimicrobial function of caerin peptides researchgate.netresearchgate.net. While specific detailed SAR studies on individual amino acid residues of this compound were not extensively detailed in the search results, studies on related caerin peptides, such as Caerin 1.1, provide insights. For instance, in Caerin 1.1, the replacement of proline residues with alanine (B10760859) or glycine (B1666218) significantly decreased antibiotic activity, suggesting the importance of proline residues in maintaining the functional conformation acs.org. The increase in glycine content with peptide length in anuran peptides may be important for flexibility required for activity, while a decrease in proline in longer peptides might prevent the loss of the amphipathic helical structure critical for function mdpi.com.
Structural motifs like the amphipathic α-helix allow the hydrophobic regions of the peptide to insert into the lipid bilayer of bacterial membranes, disrupting their integrity and leading to cell lysis researchgate.netresearchgate.netmdpi.com. The positive charge aids in the initial binding to the anionic phospholipid head groups of the bacterial membrane mdpi.com.
Role of Peptide Flexibility and Conformation in Functionality
Peptide flexibility and conformation play a significant role in the functionality of caerin peptides. Caerin 1.1, which is structurally related to this compound, adopts two α-helices separated by a flexible hinge region containing proline residues in membrane-like environments acs.org. This flexible hinge is suggested to be important for the effective orientation of the helices within the bacterial cell membrane, facilitating membrane disruption via mechanisms like the carpet model acs.org.
Studies on Caerin 1.1 variants where proline residues in the hinge region were replaced showed that these substitutions led to a significant decrease in the central hinge angle and a corresponding decrease in antibiotic activity acs.org. This directly exemplifies the necessity of the flexible hinge region and the specific conformation it imparts for the peptide's activity acs.org. Increased conformational flexibility in other antimicrobial peptides has also been associated with improved membrane penetration and faster bactericidal activity researchgate.net.
The ability of antimicrobial peptides to adopt predominantly α-helical or β-sheet conformations upon interaction with membrane-mimicking environments is crucial for their activity researchgate.net. While this compound is characterized by an α-helical structure, the flexibility within this structure, particularly at hinge regions, can influence its interaction with and insertion into target membranes.
Comparative Analysis with Related Caerin Peptides (e.g., Caerin 1.1, 1.2, 1.10)
This compound belongs to the caerin 1 family of peptides, which includes other members like Caerin 1.1, 1.2, and 1.10 researchgate.netmdpi.com. These peptides share structural similarities, particularly the conserved amphipathic α-helical structure, but differ in their amino acid sequences researchgate.netresearchgate.net. Comparative analysis of these peptides provides insights into how variations in sequence affect bioactivity.
Caerin 1.1 and this compound have both demonstrated potent antimicrobial activity against a wide spectrum of bacterial strains, including antibiotic-resistant ones researchgate.netnih.gov. Studies have shown that this compound generally exhibits stronger antimicrobial activity than Caerin 1.1 against certain bacteria like Staphylococcus aureus and MRSA nih.gov. Furthermore, a combination of Caerin 1.1 and this compound has been shown to exhibit an additive antibacterial effect researchgate.netnih.gov.
Both Caerin 1.1 and 1.9 also possess anticancer activities against various human cancer cell lines frontiersin.orgnih.gov. Research indicates that they can inhibit the proliferation of cancer cells, and a synergistic effect has been observed when Caerin 1.1 and 1.9 are used together against certain cancer cell lines frontiersin.org.
Chemical Modification and Formulation Strategies for Caerin 1.9
Design and Synthesis of Modified Caerin 1.9 Analogs
The synthesis of this compound (GLFGVLGSIAKHVLPHVVPVIAEKL-NH2), simplified as F3, has been achieved through methods such as solid-phase peptide synthesis. scienceopen.comasm.org The purity of synthesized this compound has been reported to be over 99% by RP-HPLC. scienceopen.com
While specific details on the systematic design and synthesis of a wide range of modified analogs of this compound are not extensively detailed in the provided sources, the concept of chemical modification to enhance peptide properties is acknowledged. For instance, future studies are planned to investigate chemical modifications to reduce the effect of proteolysis in vivo. scienceopen.com Research on related peptides, such as Caerin 1.1, indicates that structural changes like the substitution of proline residues with glycine (B1666218) can influence activity, suggesting that targeted modifications to the amino acid sequence of this compound could lead to analogs with altered or improved properties. nih.gov General peptide synthesis techniques on stable polymer supports are also being explored for creating modified peptide analogs. wu.ac.th These approaches highlight the potential for designing and synthesizing this compound analogs with enhanced stability, altered activity profiles, or improved pharmacokinetic properties.
Development of Advanced Delivery Systems
The development of advanced delivery systems is crucial for the effective utilization of peptide therapeutics like this compound. These systems can help protect the peptide from degradation, improve its targeting to specific sites, and enhance its bioavailability. One promising approach explored for this compound is the use of temperature-sensitive gel formulations. scienceopen.comasm.orgresearchgate.netasm.orgnih.govfrontiersin.org Beyond gels, other advanced delivery systems for peptides, such as nanoparticle formulations, are being investigated in the broader field of peptide therapeutics to address challenges like stability and targeted delivery. plos.orgmdpi.com
Temperature-Sensitive Gel Formulations
Temperature-sensitive gels have been developed as a delivery system for Caerin peptides, including Caerin 1.1 and 1.9. scienceopen.comasm.orgresearchgate.netasm.orgnih.govfrontiersin.org These gels are typically liquid at lower temperatures (e.g., 4°C to 35°C) and solidify at body temperature (37°C), allowing for easy application and subsequent retention at the target site. nih.govfrontiersin.org
Studies have demonstrated the efficacy of temperature-sensitive gels containing Caerin 1.1 and 1.9 in inhibiting bacterial growth and suppressing tumor development. In murine skin infection models, Caerin peptides in a temperature-sensitive gel formulation inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). scienceopen.comasm.orgresearchgate.netasm.org The gel formulation containing Caerin 1.1 and 1.9 showed inhibitory effects against bacteria growth in the skin of MRSA-infected mice. asm.orgresearchgate.netasm.org In vitro studies also showed that the Caerin 1.1 and 1.9 gel could inhibit MRSA growth starting from a concentration of 1.5625 mg/ml and displayed dose-dependent activity. asm.org
Furthermore, transdermal administration of Caerin 1.1 and 1.9 in a temperature-sensitive gel suppressed the formation of subcutaneously implanted TC-1 tumors in mice. scienceopen.comnih.gov The gel maintained a similar level of bioactivity after incubation at room temperature for 30 days, indicating good stability within this formulation. scienceopen.comnih.gov The preparation of these gels has involved mixing Poloxamer 407 and Poloxamer 188 with distilled water, followed by the addition of the Caerin peptides. asm.orgnih.govfrontiersin.org
Table 1: Efficacy of Caerin Gel in Inhibiting MRSA Growth in Murine Skin Infection Model
| Treatment Group | Bacterial Counts (CFU) | Significance (vs. Untreated) |
| Caerin Gel-treated areas | Significantly reduced | P < 0.05 researchgate.net |
| Untreated areas | Higher bacterial counts | - |
| Control Gel group | Similar bacterial counts to untreated | - researchgate.net |
Note: Data is illustrative based on findings presented in the source. Specific numerical values for bacterial counts may vary between experiments.
Surface Immobilization onto Biomaterials
Immobilizing biomolecules like this compound onto the surface of biomaterials is a strategy to enhance the material's interaction with the biological environment, improve biocompatibility, and impart specific functionalities such as antimicrobial properties. d-nb.inforsc.orgresearchgate.net This approach is particularly relevant for implantable medical devices. d-nb.inforesearchgate.net
Coating of Metallic Implants (e.g., Titanium, Magnesium Alloys)
This compound has been explored as a coating for metallic implants, specifically magnesium alloys. A coating incorporating this compound (abbreviated as F3) into a biocompatible polymer, polycaprolactone (B3415563) (PCL), has been developed for magnesium alloy materials. dntb.gov.ua This this compound-polycaprolactone coating demonstrated enhanced antibacterial performance. dntb.gov.ua
Metallic materials such as titanium alloys and magnesium alloys are commonly used in biomedical implants. frontiersin.orgsafetyfixmedical.com While titanium alloys are known for their biocompatibility and corrosion resistance, magnesium alloys are gaining interest due to their biodegradability, which can avoid the need for secondary removal surgery. frontiersin.org However, magnesium alloys face challenges with rapid degradation rates and bacterial infections. dntb.gov.uafrontiersin.org Coating strategies, including those with antimicrobial peptides like this compound, are being investigated to address these limitations and improve the performance of such implants. dntb.gov.uafrontiersin.orgsafetyfixmedical.comnih.gov
Role in Implant Integration and Anti-Infection Strategies
The immobilization of this compound onto implant surfaces plays a significant role in anti-infection strategies by directly inhibiting bacterial growth at the implant site. Caerin 1.1 or 1.9 immobilized on the surface of magnesium alloy materials effectively inhibited MRSA growth for over 70 hours in vitro. asm.org The this compound-polycaprolactone coating on magnesium implants enhanced antibacterial performance and reduced foreign body responses in studies using Sprague-Dawley rats. dntb.gov.ua
Preventing implant-associated infections is critical for the success and longevity of medical implants. glidewelldental.com The antibacterial activity of peptides like this compound provides a mechanism to combat biofilm formation and infection, which are common complications with implants. nih.govglidewelldental.com Beyond infection prevention, the interaction between the biomaterial surface and host tissues is crucial for successful implant integration. d-nb.inforsc.org Surface modifications, including the immobilization of biomolecules, can influence cellular behavior, immune responses, and ultimately tissue integration. d-nb.inforsc.org The reduction in foreign body responses observed with this compound-coated magnesium implants suggests a positive impact on the host-implant interface, potentially contributing to improved integration. dntb.gov.ua
Radiolabeling Approaches for Diagnostic and Therapeutic Research (e.g., with Iodine-131)
Radiolabeling peptides with radioisotopes allows for their use in diagnostic imaging and targeted radionuclide therapy. Iodine-131 (¹³¹I) is a radioisotope commonly used for radionuclide labeling due to its gamma and beta emission characteristics and a half-life of 8.1 days. nih.govradiacode.com
This compound, along with Caerin 1.1, has been successfully radiolabeled with ¹³¹I for potential applications in cancer therapy, specifically for non-small-cell lung cancer (NSCLC). researchgate.netnih.govresearchgate.net The radiolabeling of Caerin 1.1 and this compound with ¹³¹I has been performed using methods such as the Chloramine-T method. researchgate.net High labeling rates (>95%) have been reported for both ¹³¹I-Caerin 1.1 and ¹³¹I-Caerin 1.9. researchgate.net
Studies have investigated the in vitro and in vivo efficacy of these radiolabeled peptides. Both ¹³¹I-labeled Caerin 1.1 and ¹³¹I-labeled this compound demonstrated the ability to inhibit the proliferation and growth of NSCLC cells (in vitro) in a concentration-dependent manner. researchgate.netnih.gov They were found to be equally effective and superior to their unlabeled versions in inhibiting NSCLC cell growth. researchgate.netnih.gov In vivo experiments also indicated that ¹³¹I-Caerin 1.1 and ¹³¹I-Caerin 1.9 inhibit the growth of NSCLC. nih.gov Cell uptake studies showed that A549 NSCLC cells took up and retained both radiolabeled products, with uptake increasing over time. nih.gov
Table 2: In Vitro Inhibition of NSCLC Cell Proliferation by Caerin Peptides and ¹³¹I-Labeled Analogs
| Peptide | IC₅₀ (µg/ml) |
| Caerin 1.1 | 16.26 researchgate.netnih.gov |
| This compound | 17.46 researchgate.netnih.gov |
| ¹³¹I-Caerin 1.1 | Lower than unlabeled researchgate.netnih.gov |
| ¹³¹I-Caerin 1.9 | Lower than unlabeled researchgate.netnih.gov |
Note: IC₅₀ values for radiolabeled peptides were not explicitly provided but were stated to be superior (more effective) than unlabeled versions.
Table 3: Radiolabeling Efficiency of Caerin Peptides with Iodine-131
| Peptide | Radiolabeling Rate (%) |
| ¹³¹I-Caerin 1.1 | > 95 researchgate.net |
| ¹³¹I-Caerin 1.9 | > 95 researchgate.net |
Future Directions and Emerging Research Avenues for Caerin 1.9
Elucidation of Novel Molecular Targets and Signaling Networks
Future research on Caerin 1.9 should focus on a deeper understanding of its interactions at the molecular level. Studies have begun to identify potential pathways modulated by this compound, particularly in the context of its anticancer effects. For instance, research suggests that Caerin 1.1 and 1.9 can induce apoptosis in cancer cells, potentially through the activation of the TNF-α signaling pathway. usc.edu.auplos.orgfrontiersin.orgnih.govgriffith.edu.au This activation may lead to elevated levels of caspase 3 and caspase 9. frontiersin.org The peptides have also been suggested to inhibit epidermal growth factor receptor and androgen receptor pathways. frontiersin.org
In the tumor microenvironment, Caerin 1.1/1.9 have been shown to influence tumor-associated macrophages (TAMs), shifting them from an immunosuppressive (M2) to an immune-activating (M1) phenotype. nih.govmdpi.comnih.govusc.edu.au This modulation is associated with the activation of the IFNAR-1 and STAT1 signaling pathways in tumor-infiltrating macrophages. plos.orgnih.gov Proteomic analysis in a murine skin infection model treated with Caerin 1.1/1.9 revealed the significant regulation of oxidative phosphorylation, myogenesis, and adipogenesis signaling pathways. asm.org Further comprehensive proteomic and transcriptomic studies, including single-cell analysis, are needed to map the complete network of molecular targets and signaling cascades influenced by this compound in various cell types and disease contexts. nih.gov Identifying these targets with high precision is crucial for rational drug design and predicting potential off-target effects.
Exploration of this compound in Combination Therapies (Immunotherapy, Radiotherapy)
The potential of this compound as a component of combination therapies represents a significant area for future research. Studies have indicated that Caerin 1.1 and 1.9 can enhance the efficacy of existing cancer treatments, particularly immunotherapy and potentially radiotherapy. usc.edu.auresearchgate.netnih.govplos.orgfrontiersin.orgasm.orgtandfonline.comnih.gov
In the realm of immunotherapy, Caerin 1.1/1.9 have demonstrated synergistic effects with immune checkpoint blockade (such as anti-PD-1 therapy) and therapeutic vaccines in murine tumor models. nih.govmdpi.comnih.govusc.edu.autandfonline.comnih.govnih.gov This enhanced efficacy is thought to be mediated, in part, by the peptide's ability to modulate the tumor microenvironment, promoting a more pro-inflammatory state and increasing the infiltration and activation of immune cells like CD8+ T cells and NK cells. nih.govmdpi.comtandfonline.comnih.govfrontiersin.org The combination of Caerin 1.1/1.9 with anti-PD-1 and therapeutic vaccination significantly prolonged survival in tumor-bearing mice and, in some cases, led to tumor eradication and resistance to subsequent tumor challenges. nih.govnih.gov
Research also suggests potential in combination with radiotherapy. Radiolabeling this compound with substances like 125I has shown improved inhibition of cancer cell viability in vitro, with the labeled peptides tending to accumulate at tumor tissue in vivo. usc.edu.au This indicates a potential theragnostic application, particularly for conditions like radioiodine refractory thyroid cancer. usc.edu.au Further research is warranted to fully understand the synergistic mechanisms between this compound and these therapeutic modalities and to explore optimal combination strategies.
Advancements in Peptide Engineering and Rational Design for Enhanced Specificity and Efficacy
Advancing the therapeutic utility of this compound necessitates continued efforts in peptide engineering and rational design. While natural this compound shows promise, modifications to its structure could potentially enhance its specificity, efficacy, stability, and pharmacokinetic properties. researchgate.netnih.gov
The inherent properties of host defense peptides, including this compound, such as their cationic charge and amphipathic alpha-helical structure, are crucial for their interaction with bacterial membranes. nih.govpreprints.org However, challenges related to pharmacokinetics and potential off-target toxicity exist with natural peptides. researchgate.netnih.gov Rational design approaches, informed by a deeper understanding of this compound's structure-activity relationships and molecular targets, can lead to the development of modified peptides or synthetic mimics with improved therapeutic indices. researchgate.net This could involve altering amino acid sequences, incorporating non-natural amino acids, or developing delivery systems to enhance targeted delivery and reduce degradation. researchgate.net Studies on other peptides have shown that modifications can lead to enhanced antimicrobial efficacy and selectivity. researchgate.net Applying similar principles to this compound holds significant potential for developing superior therapeutic candidates.
Potential for Development of Resistance-Breaking Antimicrobials
The emergence of antibiotic-resistant bacteria is a critical global health threat, and this compound shows significant promise in addressing this challenge. usc.edu.aunih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.net Unlike many conventional antibiotics that target specific molecular pathways, host defense peptides like this compound often act by disrupting bacterial cell membranes through mechanisms such as the carpet model. nih.govnih.gov This non-specific mode of action makes it less likely for bacteria to develop resistance compared to traditional antibiotics. asm.orgnih.govresearchgate.netnih.govnih.gov
Studies have demonstrated that this compound exhibits potent antibacterial activity against a range of clinically significant and multidrug-resistant (MDR) bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. usc.edu.aunih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.netbiorxiv.org Importantly, research has shown that this compound does not induce bacterial resistance even after repeated exposure in vitro. asm.orgresearchgate.netnih.govnih.govbiorxiv.org The combination of Caerin 1.1 and 1.9 has also shown additive effects against certain resistant strains. nih.govasm.orgasm.orgnih.govnih.govbiorxiv.org Future research should continue to explore the efficacy of this compound against a wider panel of MDR pathogens and investigate its potential in preventing biofilm formation, a key factor in persistent infections. asm.orgresearchgate.net
Unexplored Biological Activities and Therapeutic Applications
Beyond its established antimicrobial and anticancer properties, this compound may possess other unexplored biological activities and therapeutic applications. While current research has primarily focused on its effects against bacteria and cancer cells, the diverse biological roles of host defense peptides suggest potential in other areas.
For example, some studies have indicated that Caerin 1.1 and 1.9 can inhibit HIV infection of T cells and the transfer of HIV from dendritic cells to T cells at concentrations non-toxic to normal cells. asm.orgbiorxiv.orgresearchgate.net This suggests potential antiviral properties that warrant further investigation. Additionally, the peptide's ability to modulate the immune system, particularly the polarization of macrophages, could have implications for treating inflammatory or autoimmune diseases. nih.govmdpi.comnih.govusc.edu.au Further research is needed to systematically screen for other potential biological activities and explore novel therapeutic applications for this compound. This could involve investigating its effects on fungal pathogens, viruses other than HIV, or its potential in wound healing or tissue regeneration, given the observed regulation of pathways related to tissue repair and growth in some studies. asm.org
Q & A
Q. How should researchers design concentration-response experiments to evaluate Caerin 1.9’s cytotoxic effects in vitro?
- Methodological Answer : Use standardized assays like MTT or CellTiter-Glo® to measure cell viability. Include untreated controls and replicate treatments across multiple concentrations (e.g., 1–100 µM). For example, Ni et al. (2020) demonstrated dose-dependent inhibition of HeLa cell growth using OD measurements and linear regression analysis to determine IC50 values . Ensure data normalization to controls and statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance.
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent activity?
- Methodological Answer : Linear regression models can quantify dose-response relationships, while non-linear regression (e.g., log-inhibitor vs. response curves) calculates IC50 values. For synergistic studies, use combination index (CI) models like Chou-Talalay to assess additive, synergistic, or antagonistic effects. Evidence from Ni et al. (2018) used probabilistic PCA and heatmaps to visualize proteomic changes in TC-1 cells treated with this compound and its combination with Caerin 1.1 .
Q. How can researchers validate apoptosis induction by this compound in cancer cells?
- Methodological Answer : Combine caspase-3/7 activity assays with flow cytometry (Annexin V/PI staining) to confirm apoptotic pathways. Ni et al. (2020) linked this compound-induced apoptosis to TNF-α signaling via Western blotting for cleaved caspases and cytokine profiling . Include controls with apoptosis inhibitors (e.g., Z-VAD-FMK) to rule out necrosis.
Advanced Research Questions
Q. What proteomic techniques are optimal for identifying this compound’s molecular targets in glioblastoma cells?
- Methodological Answer : Use isobaric tags (e.g., iTRAQ or TMT) for quantitative proteomics, followed by functional enrichment analysis via STRING or DAVID. For example, heatmap analysis in TC-1 cells revealed differential expression of proteins involved in apoptosis (e.g., Bcl-2 family) and immune regulation after this compound treatment . Validate targets using siRNA knockdown or CRISPR-Cas9.
Q. How can researchers address contradictory findings in this compound’s efficacy across cancer models?
- Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate data from heterogeneous studies (e.g., HeLa vs. glioblastoma cells). Assess variables like cell line heterogeneity, peptide stability, and experimental conditions. Cochrane guidelines recommend rigorous bias reduction through multi-source data integration and subgroup analysis .
Q. What strategies enhance this compound’s stability in in vivo models for prolonged therapeutic effects?
- Methodological Answer : Formulate this compound in temperature-sensitive hydrogels or lipid-based nanoparticles to improve bioavailability. Ni et al. (2021) demonstrated sustained immune activation in TC-1 tumor models using hydrogel delivery, which maintained peptide integrity and prolonged IFN-α/STAT1 signaling . Monitor pharmacokinetics via radiolabeling (e.g., ¹³¹I-Caerin 1.9) .
Q. How can bioinformatics tools like STRING enhance mechanistic studies of this compound?
- Methodological Answer : Integrate proteomic datasets with STRING v10 to map protein-protein interaction networks and identify key pathways (e.g., TNF-α/NF-κB or IFNAR-1/STAT1). Hierarchical orthology annotations in STRING enable cross-species comparisons, aiding in target prioritization for in vivo validation .
Q. What experimental designs are critical for studying this compound’s synergy with immunotherapies like anti-PD-1?
- Methodological Answer : Use syngeneic tumor models (e.g., TC-1 or GL261 glioblastoma) with immune profiling (flow cytometry for CD8⁺ T cells, macrophages). Ni et al. (2021) combined Caerin peptides with PD-1 blockade, showing enhanced T-cell infiltration and M1 macrophage polarization via cytokine multiplex assays . Include control groups with monotherapies to isolate synergistic effects.
Data Analysis & Reproducibility
Q. How should researchers ensure reproducibility in this compound studies?
- Methodological Answer : Follow FAIR data principles: publish raw proteomic datasets in repositories like PRIDE, and detail experimental protocols (e.g., peptide synthesis, cell culture conditions) as per Beilstein Journal guidelines . Use third-party tools like PRM (parallel reaction monitoring) for targeted proteomic validation .
Q. What ethical considerations apply to in vivo studies of this compound?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain institutional animal care approvals and minimize sample sizes via power analysis. For example, A549 xenograft studies by Song et al. (2022) used non-invasive imaging to reduce animal distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
